molecular formula C4H6N2O2 B037636 (3-Methyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 112960-56-2

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B037636
CAS No.: 112960-56-2
M. Wt: 114.1 g/mol
InChI Key: OQKJMIGPYYWVKU-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is often carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (3-Methyl-1,2,4-oxadiazol-5-yl)carboxylic acid .

Scientific Research Applications

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes critical for bacterial cell wall synthesis, leading to bacterial cell death. The compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKJMIGPYYWVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555451
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112960-56-2
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanol
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